1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS No.: 1238702-58-3

Cat. No.: VC3014630

Molecular Formula: C15H19BN2O2

Molecular Weight: 270.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1238702-58-3 |

|---|---|

| Molecular Formula | C15H19BN2O2 |

| Molecular Weight | 270.14 g/mol |

| IUPAC Name | 1-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

| Standard InChI | InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)13-10-11-17-18(13)12-8-6-5-7-9-12/h5-11H,1-4H3 |

| Standard InChI Key | TZYVCRRPWKPCLH-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C3=CC=CC=C3 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C3=CC=CC=C3 |

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

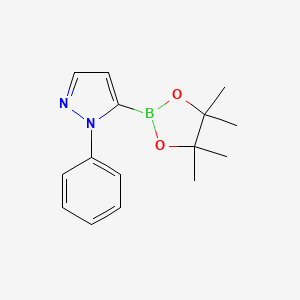

1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole consists of a pyrazole ring with a phenyl group attached to the N1 position and a pinacol boronate group at the C5 position. The compound has the molecular formula C15H19BN2O2 and a molecular weight of 270.135 g/mol . The pinacol boronate group contains a boron atom bonded to two oxygen atoms, which are part of a five-membered ring containing four methyl groups.

Chemical Identifiers

The compound is uniquely identified by its CAS Registry Number (1238702-58-3) . Other nomenclature includes systematic naming variations that reflect the same chemical structure: 1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole or 1H-pyrazole, 1-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- .

Physicochemical Properties

Based on the available data, 1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibits the following physicochemical properties:

| Property | Value | Reference |

|---|---|---|

| Physical State | Solid | |

| Molecular Weight | 270.135 g/mol | |

| Melting Point | Not determined | |

| Boiling Point | 389.8 ± 15.0°C at 760 mmHg | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Standard Purity | ≥97% |

The compound appears as a solid at room temperature, with a relatively high boiling point typical of compounds containing aromatic rings and a boronate ester group. Its moderate density is consistent with other organic compounds containing heteroaromatic structures and boron.

Synthesis Methods

Reaction Conditions and Yields

Based on the synthesis of similar compounds, we can estimate that the synthesis of 1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole would likely involve comparable reaction conditions. For the 4-substituted isomer, the following conditions have been reported:

For the target compound with the boronate group at the 5-position, similar yields might be expected under optimized conditions, though the regioselectivity would need to be controlled through the choice of starting materials.

Purification Methods

Purification of 1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves column chromatography. Based on related compounds, suitable solvent systems would likely include:

-

Ethyl acetate/petroleum ether mixtures (1:12 ratio has been used for the 4-substituted isomer)

-

Dichloromethane/methanol mixtures for more polar derivatives

-

Other solvent combinations optimized for the specific compound properties

The purification process is critical for achieving the high purity (≥97%) that is standard for commercial availability of this compound .

Applications and Research Findings

Role as a Chemical Intermediate

1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole primarily serves as a chemical intermediate in organic synthesis. The pinacol boronate group functions as a masked boronic acid, which can participate in various coupling reactions, particularly:

-

Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation

-

Chan-Lam coupling for carbon-heteroatom bond formation

-

Rhodium-catalyzed additions to unsaturated systems

-

Palladium-catalyzed carbonylative coupling reactions

These reactions enable the incorporation of the pyrazole moiety into more complex molecular architectures, making this compound valuable in the synthesis of pharmaceutical compounds, agrochemicals, and functional materials.

Materials Science Applications

Borylated pyrazoles have emerging applications in materials science, particularly in:

-

Conjugated polymers for organic electronics and photovoltaic devices

-

Fluorescent sensors for detection of specific analytes

-

Metal-organic frameworks for gas storage and separation

-

Self-assembled supramolecular structures with unique properties

The combination of the π-electron rich pyrazole system with the boronate group creates interesting electronic properties that can be harnessed in material design and development.

Related Compounds and Structural Analogues

Comparison with Structural Isomers

The positional isomer 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1002334-12-4) differs from the target compound in the position of the boronate group (4 vs. 5 position) . This structural difference results in distinct reactivity patterns and potential applications due to the altered electronic distribution and steric environment around the reactive site.

Structural Analogues

Several structural analogues with similar chemical features have been reported:

These analogues provide insight into the structure-property relationships within this class of compounds and offer alternative building blocks for similar applications. The different substitution patterns affect solubility, reactivity, and potential biological activities.

Transformation to Boronic Acids

The pinacol boronate group in 1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be converted to the corresponding boronic acid. For the 4-substituted isomer, this transformation has been achieved using:

-

Sodium periodate and ammonium acetate in acetone/water

-

Room temperature conditions

Similar conditions could likely be applied to the 5-substituted isomer to generate the corresponding boronic acid derivative, which would have different solubility properties and potentially enhanced reactivity in certain coupling reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume